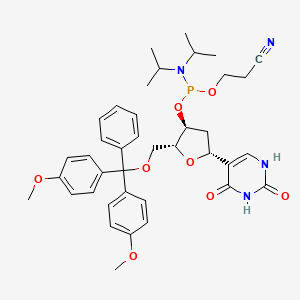![molecular formula C31H45N3O21 B1494102 Gal|A(1-3)[Neu5Ac|A(2-6)]GalNAc-|A-pNP CAS No. 1984814-42-7](/img/structure/B1494102.png)
Gal|A(1-3)[Neu5Ac|A(2-6)]GalNAc-|A-pNP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound Gal|A(1-3)[Neu5Ac|A(2-6)]GalNAc-|A-pNP is a complex carbohydrate derivative. It consists of a galactose (Gal) unit linked to a N-acetylneuraminic acid (Neu5Ac) and N-acetylgalactosamine (GalNAc) unit, which is further linked to a para-nitrophenyl (pNP) group. This compound is significant in the study of glycosylation processes and has applications in various fields including biochemistry, molecular biology, and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Gal|A(1-3)[Neu5Ac|A(2-6)]GalNAc-|A-pNP typically involves multiple steps of glycosylation reactions. The process begins with the protection of hydroxyl groups on the monosaccharide units to prevent unwanted reactions. The protected monosaccharides are then activated using glycosyl donors and acceptors under specific conditions to form glycosidic bonds. Common reagents used in these reactions include trichloroacetimidates, thioglycosides, and glycosyl halides .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated glycan assembly techniques. These methods employ solid-phase synthesis where monosaccharide units are sequentially added to a growing glycan chain attached to a solid support. This approach allows for high-throughput production of complex glycans with high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Gal|A(1-3)[Neu5Ac|A(2-6)]GalNAc-|A-pNP: undergoes various chemical reactions including:
Oxidation: The hydroxyl groups on the monosaccharide units can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitro group on the para-nitrophenyl moiety can be reduced to an amino group.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as periodic acid or sodium periodate are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of ethers or esters.
Aplicaciones Científicas De Investigación
Gal|A(1-3)[Neu5Ac|A(2-6)]GalNAc-|A-pNP: has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study glycosylation reactions and carbohydrate chemistry.
Biology: Employed in the study of cell surface glycan interactions and glycan-mediated cellular processes.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent in targeting specific glycan receptors.
Industry: Utilized in the development of glycan-based biosensors and diagnostic tools.
Mecanismo De Acción
The mechanism of action of Gal|A(1-3)[Neu5Ac|A(2-6)]GalNAc-|A-pNP involves its interaction with specific glycan-binding proteins or receptors. The compound mimics natural glycans found on cell surfaces, allowing it to bind to lectins, antibodies, or other glycan-recognizing molecules. This binding can trigger various cellular responses or inhibit specific biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Gal|A(1-3)[Neu5Ac|A(2-6)]GalNAc-|A-pNP
- This compound
- Neu5Ac-α-(2,6)-Gal-β-(1-4)-GlcNAc
Uniqueness
This compound: is unique due to its specific glycosidic linkages and the presence of the para-nitrophenyl group, which provides a chromogenic handle for detection and quantification in biochemical assays. This makes it particularly useful in studying glycan interactions and enzymatic activities .
Propiedades
IUPAC Name |
(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4R,5R,6S)-5-acetamido-3-hydroxy-6-(4-nitrophenoxy)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H45N3O21/c1-11(37)32-19-15(39)7-31(30(46)47,55-27(19)21(41)16(40)8-35)50-10-18-23(43)26(54-29-25(45)24(44)22(42)17(9-36)52-29)20(33-12(2)38)28(53-18)51-14-5-3-13(4-6-14)34(48)49/h3-6,15-29,35-36,39-45H,7-10H2,1-2H3,(H,32,37)(H,33,38)(H,46,47)/t15-,16+,17+,18+,19+,20+,21+,22-,23-,24-,25+,26+,27+,28+,29-,31+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZSJFGKSKBLDR-CHTWOQIVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H45N3O21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
795.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![14,15-Dimethoxy-20-methyl-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-one](/img/structure/B1494040.png)



![[(3S,4S,5R,6R)-5-hydroxy-6-[4-hydroxy-3-[[4-hydroxy-3-(3-methylbutyl)benzoyl]amino]-8-methyl-2-oxochromen-7-yl]oxy-3-methoxy-2,2-dimethyloxan-4-yl] carbamate](/img/structure/B1494065.png)


